methyl 3-(naphthalen-2-yl)prop-2-ynoate
CAS No.: 887572-51-2
Cat. No.: VC11583947
Molecular Formula: C14H10O2
Molecular Weight: 210.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887572-51-2 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.2 |
Introduction
Chemical Identity and Structural Features
Methyl 3-(naphthalen-2-yl)prop-2-ynoate belongs to the class of α,β-acetylenic esters, featuring a naphthalen-2-yl group attached to the β-carbon of a methyl propiolate backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 887572-51-2 |
| Molecular Formula | |
| Molecular Weight | 210.2 g/mol |
| Purity | ≥95% (typical commercial grade) |
The compound’s structure combines the aromatic rigidity of naphthalene with the electron-deficient triple bond of the propiolate ester, enabling diverse reactivity patterns. The naphthalene ring contributes to π-π stacking interactions, while the alkynoate group facilitates nucleophilic additions and cycloadditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-(naphthalen-2-yl)prop-2-ynoate typically involves copper-catalyzed coupling reactions. A representative pathway includes:
-
Sonogashira Coupling:
Naphthalene-2-ylacetylene reacts with methyl propiolate in the presence of a Cu(I) catalyst (e.g., CuI) and a palladium co-catalyst. The reaction proceeds under inert conditions (e.g., atmosphere) in polar aprotic solvents like THF or DMF . -
Esterification of Propiolic Acid Derivatives:
Direct esterification of 3-(naphthalen-2-yl)propiolic acid with methanol, catalyzed by sulfuric acid or , under reflux conditions.
Industrial Production
Scaling this synthesis requires optimized continuous-flow systems to enhance yield (typically 70–85%) and reduce side reactions. Automated purification via flash chromatography or crystallization ensures ≥95% purity.
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-alkynoate structure:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in THF, DCM, DMSO; insoluble in water |
| Melting Point | Not well-documented (estimated 90–100°C) |
| Stability | Stable under inert storage; sensitive to prolonged UV exposure |
| Spectral Data | : δ 7.2–8.5 (naphthalene protons), δ 3.8 (COOCH) |
The electron-withdrawing ester group polarizes the triple bond, enhancing electrophilicity at the β-carbon .
Chemical Reactivity and Applications
Reactivity Profile
-
Nucleophilic Additions:
Organometallic reagents (e.g., Grignard reagents) add to the triple bond, forming substituted acrylates . -
Cycloadditions:
Participates in [2+2] and Diels-Alder reactions; the triple bond acts as a dienophile or dipolarophile. -
Hydrogenation:
Selective hydrogenation over Lindlar’s catalyst yields the cis-alkene derivative.
Applications in Organic Synthesis
-
Pharmaceutical Intermediates:
Serves as a precursor to naphthalene-based bioactive molecules, including kinase inhibitors. -
Polymer Chemistry:
Used in click chemistry for synthesizing conjugated polymers with optoelectronic properties.
Comparative Analysis with Structural Analogs
A comparison with related compounds highlights distinct features:
The target compound’s naphthalene moiety provides steric bulk, influencing regioselectivity in addition reactions compared to benzyl or cyano analogs .
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